2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
The compound 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a complex tricyclic scaffold with a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core, substituted at the 7-position by a 2-ethoxy benzamide group. This structure shares similarities with fluoroquinolone antibiotics, such as ofloxacin and levofloxacin, which contain a related tricyclic system but differ in key substituents (e.g., carboxylic acid groups critical for antibacterial activity) . While its exact pharmacological profile remains uncharacterized in the provided evidence, structural analogs highlight the importance of substituents in dictating biological activity .
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-18-8-4-3-7-17(18)21(25)22-16-12-14-6-5-11-23-19(24)10-9-15(13-16)20(14)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSOZJFXWBLIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related azatricyclic derivatives:
Key Observations:
- Core Structure: All compounds share the 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene scaffold, suggesting a common structural framework for diverse pharmacological applications.
- Substituent Variability: Antibacterial Activity: Ofloxacin and levonadifloxacin include a carboxylic acid group and fluorine atom, critical for DNA gyrase inhibition . Sulfonamide vs. Benzamide: The sulfonamide derivative (C₁₈H₁₆Cl₂N₂O₃S) may target dihydropteroate synthase, unlike the benzamide group in the target compound, which could influence receptor binding .
Pharmacological and Physicochemical Properties
- Antibacterial Spectrum: Fluoroquinolones (e.g., ofloxacin) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. Levonadifloxacin’s S(-) isomer shows enhanced potency against MRSA . The target compound’s benzamide group may limit antibacterial efficacy but could enable novel applications.
- Solubility and Bioavailability: The carboxylic acid in fluoroquinolones enhances water solubility, whereas the ethoxy benzamide in the target compound may reduce solubility but improve CNS penetration. Analytical methods for related compounds (e.g., HPLC for levofloxacin) could guide pharmacokinetic studies .
- Stereochemical Influence: Levonadifloxacin’s activity depends on its S(-) configuration, highlighting the importance of stereochemistry in azatricyclic compounds . The target compound’s stereochemical profile remains unstudied.
Biological Activity
2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a tricyclic framework with an ethoxy group and a benzamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | This compound |
| Chemical Formula | C_{19}H_{22}N_{2}O_{3} |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets:
- Receptor Interaction : The compound may act as an antagonist at angiotensin II receptors, similar to other compounds in its class, leading to vasodilation and reduced blood pressure .
- Enzyme Modulation : It may inhibit enzymes involved in hypertension regulation and other pathways associated with cardiovascular diseases .
Biological Activity
Research indicates that the compound exhibits various biological activities:
Antihypertensive Effects
Studies suggest that compounds structurally related to 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-y}benzamide can effectively lower blood pressure by blocking the action of angiotensin II.
Anticancer Potential
Preliminary studies have indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . For instance, in vitro studies have shown that similar compounds lead to increased levels of reactive oxygen species (ROS) and enhanced apoptosis in oral cancer cells .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on Antihypertensive Activity : A study demonstrated that related compounds could significantly reduce systolic blood pressure in hypertensive rat models.
- Anticancer Research : In vitro experiments showed that treatment with related tricyclic compounds resulted in a significant decrease in cell viability in various cancer cell lines compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
